molecular formula C25H30N2O4S B2515527 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941917-56-2

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No. B2515527
CAS RN: 941917-56-2
M. Wt: 454.59
InChI Key: GXGKHHOEXDFBQM-UHFFFAOYSA-N
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Description

The compound 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that appears to be designed for specific chemical or pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the creation of sulfoxides with high enantiomeric purity, as seen in the synthesis of diastereomerically pure (-)-(S) menthyl 2-methoxy-1-naphthalenesulfinate. This compound reacts with organomagnesium reagents to yield sulfoxides with high enantiomeric excess, which suggests that similar methods could potentially be applied to the synthesis of the target compound . The synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, another related compound, involves the incorporation of a naphthoxy fluorophore and a tertiary amino function, which could be relevant for the synthesis of the target compound's naphthalene and morpholino components .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through methods such as single crystal X-ray structure determination. This technique was used to determine the stereochemistry of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative, which is a structurally complex molecule similar to the target compound . Such analytical techniques are crucial for confirming the stereochemistry and overall molecular structure of complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the addition of lithiated intermediates to other molecules to form new derivatives with high diastereoselectivity . This indicates that the target compound may also undergo reactions that are highly selective, which is important for the synthesis of pure compounds for pharmaceutical applications. The derivatization of analytes for liquid chromatography, as seen with the sulfonate reagent in paper , suggests that the target compound could potentially be used in analytical chemistry for sensitive detection of specific analytes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their enantiomeric purity and the ability to undergo derivatization for analytical purposes, are of significant interest . The high enantiomeric purity of the sulfoxides indicates that the target compound may also possess specific optical properties that could be exploited in pharmaceutical formulations. The derivatization reagent's ability to be removed after analysis by acid treatment suggests that the target compound may have similar properties that allow for its easy removal or isolation in a chemical context .

Scientific Research Applications

Synthesis and Characterization

Photodynamic Therapy Applications

A significant area of application for related compounds involves photodynamic therapy (PDT) for cancer treatment. M. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and characterized their photophysical and photochemical properties. These properties make them potential candidates for Type II photosensitizers in PDT, highlighting the potential therapeutic applications of similarly structured compounds (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activity

Research by Cai Zhi (2010) into compounds with a similar structure revealed antibacterial properties. Through halogenated hydrocarbon amination reactions, the target molecule exhibited effective antibacterial activity, suggesting potential use in developing new antibacterial agents (Cai Zhi, 2010).

PI3K Inhibitors for Pulmonary Diseases

The use of PI3K inhibitors, closely related to the chemical structure , for treating idiopathic pulmonary fibrosis and cough has been evaluated. P. Norman (2014) discusses the potential of these inhibitors, highlighting their relevance in treating respiratory conditions and suggesting a possible area of application for similar compounds (Norman, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-18-15-24(30-3)25(16-19(18)2)32(28,29)26-17-23(27-11-13-31-14-12-27)22-10-6-8-20-7-4-5-9-21(20)22/h4-10,15-16,23,26H,11-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGKHHOEXDFBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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